N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a synthetic compound known for its potent activity in various chemical and biological applications. It is characterized by its molecular formula C₁₃H₂₁Cl₂FN₂ and a molecular weight of 295.22 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine
- N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine hydrochloride
- N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine sulfate
Uniqueness
N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-2-3-12(14)8-11(10)9-16-13-4-6-15-7-5-13;;/h2-3,8,13,15-16H,4-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXKGPRRLRKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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